molecular formula C12H12N2OS2 B1606973 2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one CAS No. 299937-81-8

2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one

Cat. No. B1606973
CAS RN: 299937-81-8
M. Wt: 264.4 g/mol
InChI Key: SPEBOGPIDFOOLF-UHFFFAOYSA-N
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Description

2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one, also known as 4-Methylpyrimidin-2-thiol-6-methyl, is a small molecule that has been studied extensively in recent years. It is a sulfur-containing heterocyclic compound with a wide range of applications in the scientific and medical fields. It has been used as a building block for the synthesis of various compounds, as a reagent for the detection of DNA and RNA, and as an enzyme inhibitor for the inhibition of various enzymes. Additionally, it has been studied for its potential use in drug development, as an anti-cancer agent, and as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-onemidin-2-thiol-6-methyl has been used extensively in scientific research. It has been used as a reagent for the detection of DNA and RNA, as a building block for the synthesis of various compounds, and as an enzyme inhibitor for the inhibition of various enzymes. Additionally, it has been studied for its potential use in drug development, as an anti-cancer agent, and as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-onemidin-2-thiol-6-methyl is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as serine hydroxymethyltransferase, an enzyme involved in the synthesis of purines. Additionally, it is believed to inhibit the activity of other enzymes, such as thymidylate synthase, and to act as an inhibitor of DNA and RNA polymerases.
Biochemical and Physiological Effects
2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-onemidin-2-thiol-6-methyl has been studied for its potential use in drug development, as an anti-cancer agent, and as a therapeutic agent for the treatment of various diseases. Studies have shown that the compound has anti-tumor activity in a variety of cancer cell lines. Additionally, it has been shown to inhibit the growth of various bacteria and fungi. In animal studies, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-onemidin-2-thiol-6-methyl in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it has a wide range of applications in the scientific and medical fields. Additionally, it is easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. The compound is toxic and must be handled with care. Additionally, the exact mechanism of action of the compound is not fully understood, and further research is needed to fully understand its potential therapeutic effects.

Future Directions

The potential future directions for 2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-onemidin-2-thiol-6-methyl are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Additionally, further research is needed to better understand its potential use in drug development and as an anti-cancer agent. Additionally, research is needed to better understand its potential use in the synthesis of various compounds and its potential use as an enzyme inhibitor. Finally, further research is needed to better understand its potential use in the detection of DNA and RNA.

properties

IUPAC Name

6-[(4-methylphenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-8-2-4-10(5-3-8)17-7-9-6-11(15)14-12(16)13-9/h2-6H,7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEBOGPIDFOOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355601
Record name STK073782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299937-81-8
Record name STK073782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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